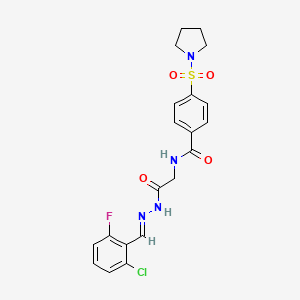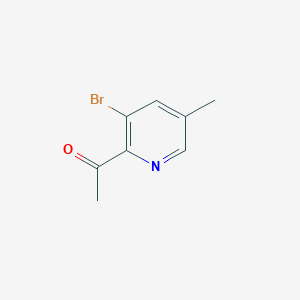
1-(3-溴-5-甲基吡啶-2-基)乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromo-5-methylpyridin-2-yl)ethanone is an organic compound with the molecular formula C8H8BrNO. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is notable for its bromine and methyl substituents on the pyridine ring, which can significantly influence its chemical reactivity and properties.
科学研究应用
1-(3-Bromo-5-methylpyridin-2-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a precursor in the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: Research into its derivatives has shown potential for therapeutic applications, including anti-inflammatory and antimicrobial properties.
准备方法
Synthetic Routes and Reaction Conditions
1-(3-Bromo-5-methylpyridin-2-yl)ethanone can be synthesized through various methods. One common approach involves the bromination of 3-methylpyridine followed by acylation. The bromination is typically carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The resulting 3-bromo-5-methylpyridine is then subjected to acylation using ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield 1-(3-Bromo-5-methylpyridin-2-yl)ethanone .
Industrial Production Methods
Industrial production methods for 1-(3-Bromo-5-methylpyridin-2-yl)ethanone typically involve large-scale bromination and acylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality .
化学反应分析
Types of Reactions
1-(3-Bromo-5-methylpyridin-2-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol, reflux conditions.
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Sodium borohydride in ethanol, room temperature.
Major Products Formed
Substitution: 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone.
Oxidation: 1-(3-Bromo-5-methylpyridin-2-yl)ethanoic acid.
Reduction: 1-(3-Bromo-5-methylpyridin-2-yl)ethanol.
作用机制
The mechanism of action of 1-(3-Bromo-5-methylpyridin-2-yl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine and methyl groups can influence its binding affinity and specificity for molecular targets. The carbonyl group can participate in hydrogen bonding and other interactions, affecting the compound’s overall reactivity and function .
相似化合物的比较
Similar Compounds
1-(5-Bromo-3-methylpyridin-2-yl)ethanone: Similar structure but with different positions of the bromine and methyl groups.
1-(3-Bromo-2-methylpyridin-5-yl)ethanone: Another positional isomer with distinct chemical properties.
1-(3-Chloro-5-methylpyridin-2-yl)ethanone: Chlorine substituent instead of bromine, leading to different reactivity.
Uniqueness
1-(3-Bromo-5-methylpyridin-2-yl)ethanone is unique due to the specific positioning of its bromine and methyl groups, which can significantly influence its chemical behavior and interactions. This uniqueness makes it a valuable compound in various research and industrial applications .
属性
IUPAC Name |
1-(3-bromo-5-methylpyridin-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c1-5-3-7(9)8(6(2)11)10-4-5/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USGZEEDVKCFSTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C(=O)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-methoxyethyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}quinazolin-4-amine](/img/structure/B2573897.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2573898.png)

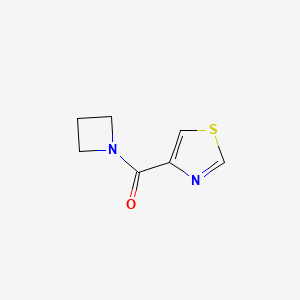
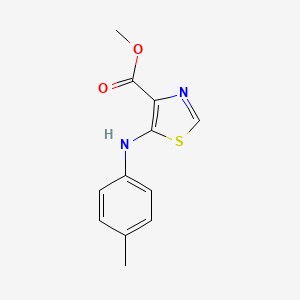
![4-[6-fluoro-1-(propan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-2-methylcyclohexa-2,5-dien-1-imine](/img/structure/B2573906.png)
![1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-methoxy-5-methylphenyl)urea](/img/structure/B2573907.png)
![N-(2-methoxy-5-methylphenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2573910.png)
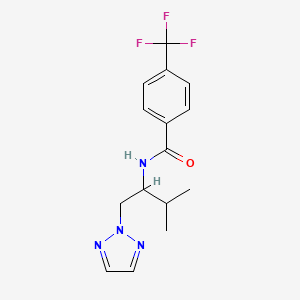
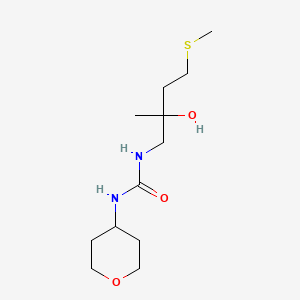

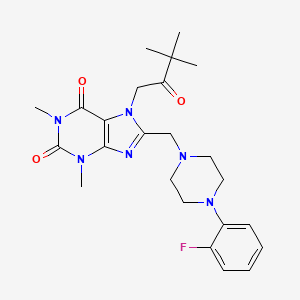
![3-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]dec-8-en-1-yl]methyl}-1-phenylurea](/img/structure/B2573917.png)
